molecular formula C29H22O5 B1250177 2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one CAS No. 307521-00-2

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one

Cat. No. B1250177
M. Wt: 450.5 g/mol
InChI Key: LVTHPNVNUFJGCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives typically involves the Knoevenagel reaction, which is a condensation reaction between carbonyl compounds and active methylene compounds. For instance, the compound 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) was synthesized using this method, showcasing the utility of the Knoevenagel reaction in producing chromen-4-one derivatives with high precision and structural integrity. This approach highlights the versatility and efficiency of modern synthetic methods in accessing complex organic frameworks (Elenkova et al., 2014).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives is characterized using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the crystal lattice. The crystal structure of these compounds typically exhibits significant sensitivity to solvent polarity and hydrogen bonding, demonstrating their complex interaction with the environment. These interactions are crucial for understanding the compound's behavior in different chemical contexts (Elenkova et al., 2014).

Chemical Reactions and Properties

Chromen-4-one derivatives undergo various chemical reactions, including Michael addition and cyclization, to form new pyranochromene derivatives. These reactions are facilitated by conditions such as reflux in acetic acid, highlighting the reactive nature of these compounds and their ability to form complex structures with high yields (Mahdavinia & Peikarporsan, 2013).

Scientific Research Applications

Synthesis and Optimization

  • A study by Hosseini et al. (2019) focused on the synthesis of bis(benzo[g]chromene) derivatives, which are related to 4H-chromen-4-one, through a one-pot, multi-component reaction. This process notably did not require a catalyst and yielded good results with simple work-up procedures (Hosseini, Bayat, & Afsharnezhad, 2019).

Antioxidant Properties

  • Kancheva et al. (2010) investigated the antioxidant properties of new 4-hydroxy-bis-coumarins, closely related to 4H-chromen-4-one. They found that these compounds showed strong radical scavenging activity, with certain structures displaying significantly stronger antioxidant activity than others (Kancheva, Boranova, Nechev, & Manolov, 2010).

Antimicrobial Activity

  • Synthesized biscoumarin derivatives, which share structural similarities with 4H-chromen-4-one, were found to exhibit notable antimicrobial properties. These compounds were synthesized and evaluated for their effectiveness in inhibiting bacterial growth, as reported by Sahar et al. (2017) (Sahar, Khan, Ahmad, Zahoor, Mansha, & Iqbal, 2017).

Biological Activity

  • Shaabani et al. (2009) described the synthesis of highly functionalized bis(4H-chromene) derivatives, noting their relation to bioactive compounds like pentalongin and dehydroherbarin. These compounds are known for their broad spectrum of biological activity (Shaabani, Ghadari, Sarvary, & Rezayan, 2009).

Pharmaceutical Properties

  • A study by Dochev et al. (2017) explored the pharmacological properties of biologically active bis-4-hydroxycoumarin derivatives, which are structurally related to 4H-chromen-4-one. Their research contributed to understanding the influence of various substituents on these compounds' molecular configuration and pharmacological potential (Dochev, Roller, Milunovic, & Manolov, 2017).

Safety And Hazards


Future Directions


Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22O5/c30-27-23-13-7-8-14-24(23)34-29(28(27)31)22-15-16-25(32-18-20-9-3-1-4-10-20)26(17-22)33-19-21-11-5-2-6-12-21/h1-17,31H,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTHPNVNUFJGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442612
Record name 3',4'-dibenzyloxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one

CAS RN

307521-00-2
Record name 3',4'-dibenzyloxyflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
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2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
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2-(3,4-bis(benzyloxy)phenyl)-3-hydroxy-4H-chromen-4-one
Reactant of Route 6
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Citations

For This Compound
1
Citations
L Chen, J Li, C Luo, H Liu, W Xu, G Chen… - Bioorganic & medicinal …, 2006 - Elsevier
The 3C-like protease (3CL pro ) of severe acute respiratory syndrome-associated coronavirus (SARS-CoV) is one of the most promising targets for discovery of drugs against SARS, …
Number of citations: 327 www.sciencedirect.com

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